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Introduction and Clinical Rationale

Sitravatinib is an orally administered, spectrum-selective receptor tyrosine kinase inhibitor that targets

multiple key receptors involved in renal cell carcinoma (RCC) pathogenesis and immunosuppression. Its

targets include the TAM family receptors (TYRO3, AXL, and MERTK), split tyrosine-kinase domain-

containing receptors (VEGFR family, PDGFR families, and KIT), as well as MET and RET [1] [2]. The

immunomodulatory properties of sitravatinib provide a strong rationale for its combination with immune

checkpoint inhibitors in the neoadjuvant setting for RCC. By targeting TAM receptors and VEGFR,

sitravatinib can potentially reverse immunosuppressive elements in the tumor microenvironment, including

reducing myeloid-derived suppressor cells (MDSCs) and T regulatory (Treg) cells while increasing the ratio

of M1:M2-polarized macrophages [3] [4].

The neoadjuvant approach in locally advanced clear cell RCC (ccRCC) aims to downsize tumors before

nephrectomy, potentially facilitating surgical resection and addressing micrometastatic disease early. Current

evidence suggests that 20-40% of patients with locally advanced RCC develop metastases post-nephrectomy,

highlighting the need for effective perioperative systemic therapies [3]. While adjuvant immunotherapy with

pembrolizumab has become a standard of care for high-risk patients after nephrectomy, the neoadjuvant use

of immune-based combinations remains investigational but theoretically appealing for potentially enabling
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stronger and more durable antitumor immune responses [5]. The unique mechanism of sitravatinib makes it

a promising candidate for neoadjuvant combinations with immune checkpoint inhibitors.

Clinical Trial Evidence Summary

Key Clinical Trials

Several clinical trials have investigated sitravatinib in RCC, providing evidence for its potential application

in the neoadjuvant setting:

Phase II Neoadjuvant Trial (NCT03680521): This single-arm, interventional study evaluated

neoadjuvant sitravatinib plus nivolumab in patients with locally advanced ccRCC prior to curative

nephrectomy. The trial enrolled 25 patients, with 20 evaluable for safety and 17 for efficacy. Patients

received an initial lead-in of sitravatinib monotherapy followed by combination therapy with

nivolumab before surgery. The primary endpoint was objective response rate (ORR) prior to surgery,

with the null hypothesis set at ORR = 5% and alternative hypothesis at ORR = 30% [3].

Phase I Triplet Combination Trial (NCT04518046): This phase I trial investigated the combination

of sitravatinib with nivolumab and ipilimumab in 22 previously untreated patients with advanced

ccRCC. The study aimed to determine the optimal dose of sitravatinib in the triplet combination and

assessed safety, preliminary efficacy, and immunomodulatory effects through longitudinal biomarker

analyses [6].

First-in-Human Phase 1/1b Study (NCT02219711): This early-phase trial evaluated sitravatinib in

patients with advanced solid tumors, including RCC, establishing the safety profile, pharmacokinetics,

and preliminary clinical activity of sitravatinib as both monotherapy and in combination with

checkpoint inhibitors [1].

Efficacy Outcomes

Table 1: Efficacy Outcomes of Sitravatinib in RCC Clinical Trials
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Trial
Patient
Population

Regimen ORR
Median
PFS

DFS/OS
Outcomes

Phase II

Neoadjuvant
[3]

Locally advanced

ccRCC (n=17)

Sitravatinib +

Nivolumab
(neoadjuvant)

11.8%

(2 PR)

Not

reported

24-month DFS:

88.0% (95% CI
61.0-97.0)

Phase I Triplet
[6]

Treatment-naïve
advanced ccRCC

(n=22)

Sitravatinib +
Nivolumab +

Ipilimumab

45.5% 14.5
months

1-year survival:
80.8%; Median OS

not reached

Phase 1b

Expansion [1]

Advanced solid

tumors

Sitravatinib

monotherapy

11.8% Not

reported

Varied by tumor

type

The phase II neoadjuvant trial did not meet its primary endpoint, as the observed ORR of 11.8% (2 partial

responses among 17 evaluable patients) did not reach the predefined threshold of 30%. However, it is

noteworthy that 88.2% of patients achieved stable disease, with a median observed tumor shrinkage of

13.5% (range 0-33%). No patients experienced disease progression prior to surgery or an increase in lesion

size. With a median follow-up of 27.5 months, the 24-month disease-free survival probability was 88.0%,

suggesting potential long-term benefit despite the modest radiographic response rate [3].

The phase I triplet combination trial demonstrated more robust efficacy, with an ORR of 45.5% and a

disease control rate of 86.4% in treatment-naïve patients with advanced ccRCC. The median progression-free

survival was 14.5 months, and the 1-year survival probability was 80.8%. Neither median overall survival

nor median duration of response had been reached at the time of data cutoff, suggesting potential for durable

responses in responding patients [6].

Safety Profile

Table 2: Safety Profile of Sitravatinib-Containing Regimens in RCC Trials
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Trial Regimen
Most Common
TRAEs

Grade 3
TRAEs

Grade 4/5
TRAEs

Discontinuations
due to TRAEs

Phase II

Neoadjuvant
[3]

Sitravatinib +

Nivolumab

Hypertension,

lipase increase

45%

(sitravatinib-
related);

15.8%
(nivolumab-

related)

None 30% (6/20

patients)

Phase I

Triplet [6]

Sitravatinib +

Nivolumab +
Ipilimumab

Immune-related

AEs (colitis,
myocarditis,

pneumonitis)

Frequent

immune-
related AEs

One

possible
treatment-

related
death

(acute
hepatitis)

Not specified

First-in-
Human [1]

Sitravatinib
monotherapy

Diarrhea,
fatigue,

hypertension,
nausea

53.4% One
treatment-

related
death

13.5%

In the phase II neoadjuvant trial, treatment-related adverse events (TRAEs) of any grade occurred in all

patients (100%), with the majority being grade 1 or 2. The most common grade 3 TRAEs were hypertension

(30%) and lipase increase (10%). Notably, four of seven patients (57.1%) who started at the 120 mg dose

developed grade 3 hypertension, leading to dose reduction and protocol amendment to a starting dose of 80

mg daily. There were no grade 4 or 5 treatment-related adverse events. TRAEs led to treatment

discontinuation in 30% of patients, with pancreatitis being the most common cause of sitravatinib

discontinuation [3].

The phase I triplet combination trial demonstrated that sitravatinib could be safely combined with

nivolumab and ipilimumab, though this regimen required careful management. The initial cohort receiving

sitravatinib 35 mg daily with standard doses of nivolumab (3 mg/kg) and ipilimumab (1 mg/kg)

experienced a high frequency of immune-related adverse events, leading to protocol modifications including
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ipilimumab dose reduction to 0.7 mg/kg, which enabled safe dose escalation of sitravatinib up to 100 mg

daily [6].

Mechanisms of Action and Signaling Pathways

Direct Kinase Inhibition

Sitravatinib exerts its antitumor effects through multifaceted mechanisms targeting both tumor cells and

the immune microenvironment. As a tyrosine kinase inhibitor, it directly blocks the activity of multiple

receptors crucial for RCC pathogenesis:

VEGFR family inhibition: Suppresses angiogenesis, reducing tumor vasculature and oxygen supply

[4] [2]
TAM receptor (TYRO3, AXL, MERTK) inhibition: Modulates innate immune responses and reduces

phagocytosis of apoptotic cells [4]
MET inhibition: Targets the HGF/MET axis involved in tumor growth and metastasis [2]

PDGFR family inhibition: Affects pericyte function and stromal interactions [2]

Preclinical studies demonstrate that sitravatinib inhibits colony formation and tumor cell viability with an

IC50 of approximately 1 μM, though its potent in vivo activity at lower concentrations suggests that tumor

microenvironment modulation rather than direct tumor cell killing primarily drives its efficacy [4].

Immunomodulatory Effects

The immunomodulatory properties of sitravatinib provide the rationale for its combination with immune

checkpoint inhibitors. Preclinical models demonstrate that sitravatinib treatment:

Reduces immunosuppressive myeloid cells including monocytic MDSCs and M2-polarized

macrophages [4]
Increases CD4+ T cell infiltration into tumors and promotes CD8+ T cell proliferation in lymphoid

organs [4]
Upregulates PD-L1 expression on tumor cells, potentially enhancing susceptibility to PD-1/PD-L1

blockade [4]
Inhibits M2-like macrophage polarization in a MerTK-dependent manner, shifting the macrophage

balance toward immunostimulatory M1 phenotypes [4]
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These changes collectively transform the tumor microenvironment from immunosuppressive ("cold") to

immunologically active ("hot"), potentially overcoming resistance mechanisms to checkpoint inhibitor

therapy [4].

Diagram: Sitravatinib Mechanisms in the Tumor Microenvironment
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Biomarker and Correlative Findings

Correlative analyses from clinical trials provide insights into the biological effects of sitravatinib in patients.

In the phase II neoadjuvant trial, immune analyses of paired tumor biopsies demonstrated changes in the

tumor microenvironment resulting in an immunologically active tumor by the time of surgery (median time-

to-surgery: 50 days) [3]. Single-cell RNA sequencing from the phase I triplet therapy trial identified dynamic

shifts in the tumor microenvironment, including:

Increased T cell infiltration with cytotoxic phenotypes
Decreased myeloid and endothelial cells
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Emergence of a tumor cell-specific epithelial-mesenchymal transition (EMT)-like program
associated with treatment resistance and poor outcomes
T cell exhaustion and M2-like myeloid enrichment in resistant cases [6]

These findings suggest that monitoring specific cellular and molecular changes during neoadjuvant treatment

may help identify biomarkers of response and resistance.

Experimental Protocols and Methodologies

Neoadjuvant Treatment Protocol for RCC

Based on the phase II trial design [3], the following protocol is recommended for neoadjuvant sitravatinib

plus nivolumab in locally advanced RCC:

Patient Selection Criteria:

Histologically confirmed locally advanced clear cell RCC

Planned for curative nephrectomy
Clinical stage T3 or higher primary tumors

Adequate organ function and performance status
Absence of metastatic disease (confirmed by baseline imaging)

Treatment Schedule:

Sitravatinib lead-in: 80 mg orally once daily for 14 days (based on amended dose from
protocol)

Combination phase: Continue sitravatinib 80 mg daily plus nivolumab 240 mg every 2 weeks
or 480 mg every 4 weeks for approximately 2 cycles (total neoadjuvant treatment duration ~6-8

weeks)
Dose modifications: Based on toxicity management guidelines outlined in Section 4.3

Pre-treatment Evaluation:

Comprehensive metabolic panel, complete blood count, thyroid function tests
CT chest/abdomen/pelvis with contrast using RECIST 1.1 criteria

Tumor biopsy for baseline biomarker assessment (optional but recommended for correlative
studies)

Cardiovascular assessment including blood pressure monitoring
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Response Assessment and Surgical Planning

Radiological Assessment:

Repeat CT imaging after completion of neoadjuvant therapy (approximately 6-8 weeks after

initiation)
Use RECIST 1.1 criteria for objective response assessment

Compare tumor dimensions in three planes for accurate measurement of changes
Document any changes in tumor relationship to surrounding structures

Surgical Planning:

Schedule nephrectomy approximately 2-4 weeks after last dose of neoadjuvant therapy
Consider partial versus radical nephrectomy based on post-treatment tumor size and location

Collect intraoperative tumor samples for correlative studies (highly recommended)

Pathologic Assessment:

Standard histopathological evaluation with Fuhrman nuclear grading

Assessment of treatment-related changes (necrosis, fibrosis, inflammatory infiltrate)
Biobanking of fresh tissue for biomarker studies (optional but recommended)

Toxicity Management Guidelines

Table 3: Management of Common Sitravatinib-Related Adverse Events

Adverse Event Grade 1 Grade 2 Grade 3 Grade 4

Hypertension Monitor BP

weekly; lifestyle
modifications

Initiate/add

antihypertensive
medication; monitor

BP twice weekly

Hold sitravatinib until

≤Grade 1; optimize
antihypertensives;

consider dose
reduction

Discontinue

sitravatinib
permanently

Hand-Foot
Syndrome

Topical
emollients;

avoid friction

Topical
corticosteroids;

consider dose
reduction

Hold sitravatinib until
≤Grade 1; then resume

with dose reduction

Discontinue
sitravatinib

permanently
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Adverse Event Grade 1 Grade 2 Grade 3 Grade 4

Diarrhea Antidiarrheals
(loperamide) as

needed

Initiate
antidiarrheals;

ensure hydration

Hold sitravatinib until
≤Grade 1; intravenous

hydration if needed

Discontinue
sitravatinib

permanently

Fatigue Supportive

care; assess
other causes

Consider dose

delay; rule out other
etiologies

Hold sitravatinib until

≤Grade 1; consider
dose reduction

Discontinue

sitravatinib
permanently

Lipase/Amylase
Elevation

Monitor weekly Monitor twice
weekly; consider

holding sitravatinib

Hold sitravatinib until
≤Grade 1; consider

dose reduction

Discontinue
sitravatinib

permanently

For immune-related adverse events from combination therapy with nivolumab, standard management

guidelines for checkpoint inhibitor toxicity should be followed, including corticosteroid initiation and

specialist consultation for severe cases.

Diagram: Neoadjuvant Treatment Workflow and Monitoring
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Correlative Study Methodologies

For comprehensive biomarker evaluation in sitravatinib-based neoadjuvant trials, the following

methodologies are recommended:

Longitudinal Tissue Collection:

Obtain core needle biopsies at baseline (pre-treatment) and at surgery (post-treatment)
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Collect fresh tissue portions for single-cell RNA sequencing, with remainder in formalin-fixed

paraffin-embedding
Process within 30 minutes of collection for optimal preservation

Single-Cell RNA Sequencing Protocol:

Tissue dissociation using validated tumor dissociation kit
Single-cell suspension preparation with viability >80%

Library preparation using 10X Genomics platform
Sequencing depth: ≥20,000 reads per cell

Bioinformatics analysis using Seurat or similar pipelines

Multiplex Immunofluorescence:

Staining for T cell markers (CD3, CD8, CD4), macrophage markers (CD68, CD163), and

checkpoint markers (PD-1, PD-L1)
Quantitative image analysis using automated platforms

Spatial analysis to determine immune cell distribution relative to tumor regions

Pharmacokinetic Assessments:

Trough blood collection for sitravatinib levels at steady state

Liquid chromatography-mass spectrometry for quantification
Correlation with toxicity and efficacy parameters

Future Directions and Clinical Implications

The development of sitravatinib in neoadjuvant RCC represents an ongoing area of clinical investigation.

While the primary endpoint of the phase II neoadjuvant trial was not met, the promising 24-month disease-

free survival of 88% and the favorable immunological changes in the tumor microenvironment support

further study of this approach [3]. Several important considerations for future research emerge from the

current evidence:

Biomarker development remains critical for patient selection. The identification of tumors with
specific immunological features or TAM receptor dependence may enrich for responders to

sitravatinib-containing regimens.
Novel combinations with alternative checkpoint inhibitors or targeted agents may enhance efficacy

while maintaining manageable toxicity profiles.
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Treatment sequencing strategies incorporating sitravatinib in both neoadjuvant and adjuvant

contexts warrant investigation in perioperative trials.
Dose optimization continues to be important, with consideration of lower starting doses (80 mg

daily) based on the phase II experience, or intermittent dosing schedules to improve tolerability.

The evolving landscape of perioperative therapy in RCC, with the establishment of adjuvant pembrolizumab

as standard care for high-risk patients, creates both challenges and opportunities for neoadjuvant approaches

[5]. Future trials should consider randomized designs comparing neoadjuvant followed by adjuvant

therapy versus adjuvant therapy alone to definitively establish the value of the neoadjuvant approach.

Additionally, correlative studies should be integrated into all future trials to advance our understanding of

sitravatinib's mechanisms and identify predictive biomarkers.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. First-in-human phase 1/1b study to evaluate sitravatinib in ... [pubmed.ncbi.nlm.nih.gov]

2. Sitravatinib - an overview | ScienceDirect Topics [sciencedirect.com]

3. Phase II trial of neoadjuvant sitravatinib plus nivolumab in ... [nature.com]

4. Sitravatinib potentiates immune checkpoint blockade in ... [pmc.ncbi.nlm.nih.gov]

5. Neoadjuvant and Adjuvant Immune-based Approach for ... [sciencedirect.com]

6. Sitravatinib in combination with nivolumab plus ipilimumab in ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Sitravatinib in Neoadjuvant Renal Cell Carcinoma: Application

Notes and Experimental Protocols]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b543264#sitravatinib-neoadjuvant-nephrectomy-renal-cell-

carcinoma]

Disclaimer & Data Validity:

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 12 / 13 Tech Support

https://www.smolecule.com/products/s543264?utm_src=pdf-body
https://www.sciencedirect.com/science/article/pii/S2588931124002116
https://www.smolecule.com/products/s543264?utm_src=pdf-body
https://www.smolecule.com/products/s543264?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/35767205/
https://www.sciencedirect.com/topics/medicine-and-dentistry/sitravatinib
https://www.nature.com/articles/s41467-023-38342-7
https://pmc.ncbi.nlm.nih.gov/articles/PMC6238734/
https://www.sciencedirect.com/science/article/pii/S2588931124002116
https://pmc.ncbi.nlm.nih.gov/articles/PMC11724043/
https://www.smolecule.com/products/b543264#sitravatinib-neoadjuvant-nephrectomy-renal-cell-carcinoma
https://www.smolecule.com/products/b543264#sitravatinib-neoadjuvant-nephrectomy-renal-cell-carcinoma
https://www.smolecule.com/products/b543264#sitravatinib-neoadjuvant-nephrectomy-renal-cell-carcinoma
https://www.smolecule.com/products/b543264#sitravatinib-neoadjuvant-nephrectomy-renal-cell-carcinoma
https://www.smolecule.com/products/s543264?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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